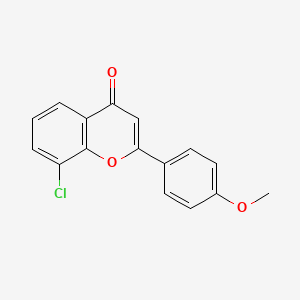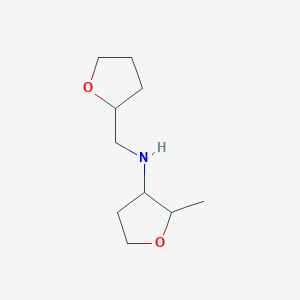
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine is an organic compound that features a tetrahydrofuran ring structure with a methyl group and an amine group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with appropriate amine precursors. One common method involves the use of 2-methyltetrahydrofuran as a starting material, which undergoes nucleophilic substitution reactions to introduce the amine group. The reaction conditions often include the use of catalysts such as iridium and solvents like 2-methyltetrahydrofuran to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of green chemistry principles, such as employing bio-renewable solvents like 2-methyltetrahydrofuran, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like 2-methyltetrahydrofuran to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized tetrahydrofuran compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran: A related compound with similar solvent properties but lacking the amine group.
Tetrahydrofuran: A widely used solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.
3-Methyl-Tetrahydrofuran: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine stands out due to its unique combination of a tetrahydrofuran ring, a methyl group, and an amine group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-methyl-N-(oxolan-2-ylmethyl)oxolan-3-amine |
InChI |
InChI=1S/C10H19NO2/c1-8-10(4-6-12-8)11-7-9-3-2-5-13-9/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
CNPJERGRSGQIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


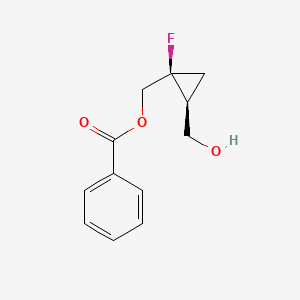



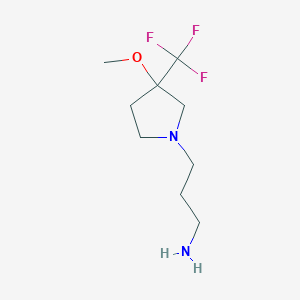
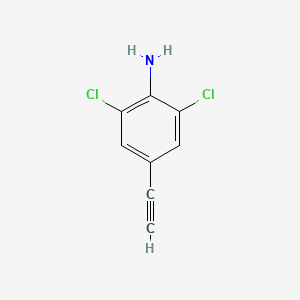

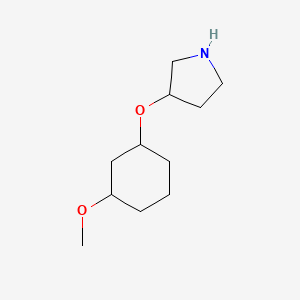
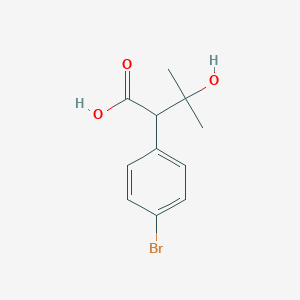
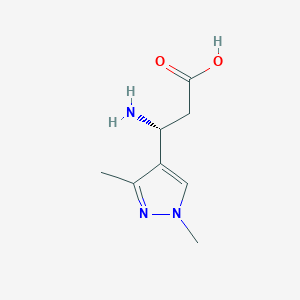
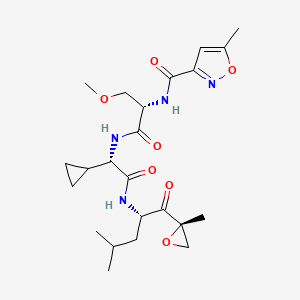
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
